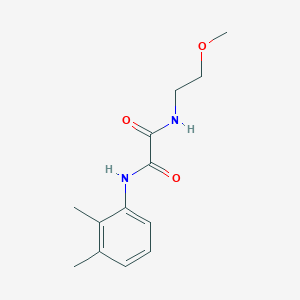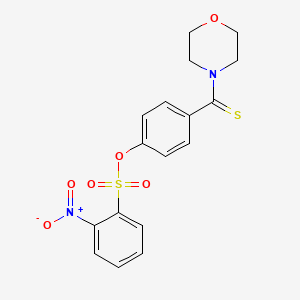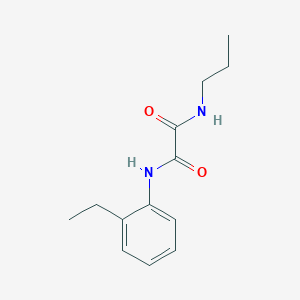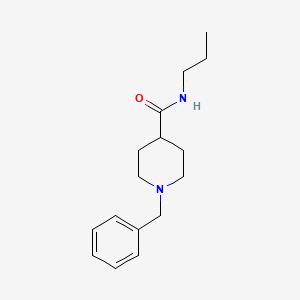
N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as DMPEA, is a chemical compound that has gained significant attention in scientific research due to its possible applications in the field of medicine. DMPEA belongs to the class of amides and is a derivative of ethylenediamine.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been studied for its potential applications in the field of medicine. It has been found to possess analgesic and anti-inflammatory properties and has been shown to be effective in the treatment of neuropathic pain. This compound has also been studied for its potential use as a radioprotective agent and in the treatment of cancer.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) and increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). This compound has also been shown to reduce oxidative stress and lipid peroxidation, which are associated with inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound is also not very selective in its activity, which can make it difficult to study specific pathways or targets.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide. One area of research is the development of more selective analogs of this compound that can target specific pathways or targets. Another area of research is the study of this compound in combination with other compounds to enhance its therapeutic effects. This compound can also be studied for its potential use in the treatment of other conditions such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound possesses analgesic and anti-inflammatory properties and has been shown to be effective in the treatment of neuropathic pain. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which can lead to the development of more effective treatments for various conditions.
Synthesemethoden
N-(2,3-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized through various methods. One of the most common methods is the reaction between 2,3-dimethylbenzoyl chloride and 2-methoxyethylamine in the presence of a base such as triethylamine. The resulting product is then treated with ethylenediamine to obtain this compound.
Eigenschaften
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-5-4-6-11(10(9)2)15-13(17)12(16)14-7-8-18-3/h4-6H,7-8H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPVWLMOPHKZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(methoxyacetyl)amino]-4-methylbenzoate](/img/structure/B4971390.png)
![7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4971392.png)
![N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4971394.png)
![17-benzyl-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4971398.png)
![2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4971400.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4971407.png)


![N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B4971435.png)
![10,10-dichloro-N-(4-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B4971442.png)
![5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971459.png)
![2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4971492.png)
![N-[3-(dimethylamino)propyl]-N-(3-ethoxy-4-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4971499.png)